molecular formula C11H11BrClN3 B1483670 3-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine CAS No. 2091576-83-7

3-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B1483670
CAS No.: 2091576-83-7
M. Wt: 300.58 g/mol
InChI Key: LVLSRKFYDJTAJX-UHFFFAOYSA-N
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Description

3-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Alkylation: The brominated pyrazole is alkylated with 2-chloroethyl chloride in the presence of a base like potassium carbonate.

    Coupling with pyridine: Finally, the alkylated pyrazole is coupled with a pyridine derivative under suitable conditions, often involving a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation could yield a corresponding ketone or aldehyde.

Scientific Research Applications

3-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: It may serve as a precursor for the development of pesticides or herbicides.

    Material Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the particular derivative or application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine
  • 3-(4-bromo-1-(2-bromoethyl)-5-methyl-1H-pyrazol-3-yl)pyridine
  • 3-(4-bromo-1-(2-chloroethyl)-5-ethyl-1H-pyrazol-3-yl)pyridine

Uniqueness

The uniqueness of 3-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine lies in its specific substitution pattern, which can influence its reactivity and the types of interactions it can participate in. This makes it a valuable compound for targeted synthesis and applications in various fields.

Biological Activity

3-(4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring fused with a pyridine ring, which is significant for its biological interactions. The presence of the bromine and chlorine substituents plays a crucial role in modulating its reactivity and biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₁H₁₁BrClN₃
CAS Number2091576-83-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions can lead to modulation of enzyme activities or receptor functions, which are critical in cancer therapy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds containing the pyrazole scaffold have shown efficacy against various cancer cell lines, including:

  • Lung Cancer (A549)
  • Breast Cancer (MDA-MB-231)
  • Colorectal Cancer (HCT116)

For instance, a study indicated that pyrazole derivatives exhibited significant antiproliferative effects on breast cancer cells with IC50 values ranging from 0.07 µM to 49.85 µM depending on the specific derivative tested .

Research Findings

Several studies have been conducted to evaluate the biological activities of related compounds, providing insights into the potential applications of this compound:

  • Synthesis and Evaluation : A study synthesized various pyrazole derivatives and assessed their anticancer properties, revealing that modifications in substituents significantly influenced their activity against different cancer cell lines .
  • Inhibition Studies : Research demonstrated that compounds with similar structures inhibited critical pathways involved in tumor growth. For example, certain derivatives were found to inhibit Aurora-A kinase with IC50 values as low as 0.067 µM, showcasing their potential as targeted cancer therapies .
  • Molecular Modeling : Computational studies suggested that the binding affinity of these compounds to specific targets can be enhanced through structural modifications, indicating a pathway for optimizing their therapeutic profiles .

Case Study 1: Antitumor Activity

In a recent experimental study, a series of pyrazole derivatives were tested against various cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity:

CompoundCell LineIC50 (µM)
Compound AMDA-MB-23112.50
Compound BA54926
Compound CHCT1160.07

These findings underscore the importance of structural variations in enhancing anticancer efficacy.

Case Study 2: Mechanistic Insights

Another study focused on the mechanism of action of pyrazole derivatives, revealing that they could induce apoptosis in cancer cells through activation of caspase pathways and inhibition of cell cycle progression . This highlights their potential as not only cytotoxic agents but also as modulators of critical cellular processes.

Properties

IUPAC Name

3-[4-bromo-1-(2-chloroethyl)-5-methylpyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClN3/c1-8-10(12)11(15-16(8)6-4-13)9-3-2-5-14-7-9/h2-3,5,7H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLSRKFYDJTAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCl)C2=CN=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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